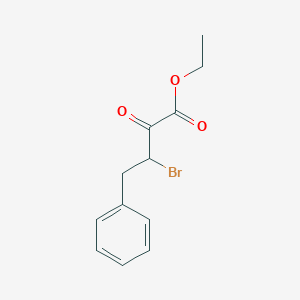

Ethyl 3-bromo-2-oxo-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-2-oxo-4-phenylbutanoate is a chemical compound with the CAS Number: 292858-05-0 . It has a molecular weight of 285.14 and its molecular formula is C12H13BrO3 . It is used in diverse scientific research due to its multifunctional nature.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO3/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.13 . The specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources I found.Scientific Research Applications

Asymmetric Bioreduction

Ethyl 3-bromo-2-oxo-4-phenylbutanoate undergoes asymmetric bioreduction, which has been extensively studied in Saccharomyces cerevisiae. This process is optimized using calcium alginate beads with double gel layers, achieving high chemical yield and enantioselectivity, which is crucial for creating enantiomerically pure compounds used in various applications, such as pharmaceuticals (Milagre et al., 2006).

Reduction by NAD(P)H Models

Reduction of this compound by NAD(P)H models, like 1-n-propyl-1,4-dihydronicotinamide, has been investigated. This process selectively reduces the substrate to corresponding 2-oxo-4-arylbutanoates, indicating its potential in synthetic organic chemistry and pharmaceutical synthesis (Meijer & Pandit, 1985).

Production in Interface Bioreactors

Microbial reduction in interface bioreactors has been used to produce ethyl (R)-2-hydroxy-4-phenylbutanoate from this compound. This method showcases efficient production with high enantiomeric excess, making it a valuable technique for producing intermediates for anti-hypertension drugs (Oda et al., 1998).

Microbial Enantioselective Reduction

Various microorganisms have been utilized for the enantioselective reduction of this compound to produce either (S)-(+)- or (R)-(+)-2-hydroxy-4-phenylbutanoate. This highlights the potential of microbial biocatalysis in synthesizing optically active compounds (Lacerda et al., 2006).

Chemical Transformations

This compound's chemical transformations, such as acylation and reaction with sodium ethoxide, have been explored. These studies provide insights into the synthesis of various organic compounds and their potential pharmaceutical applications (Kato & Kimura, 1977).

Safety and Hazards

Properties

IUPAC Name |

ethyl 3-bromo-2-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJOYUSPNGALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(CC1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2794589.png)

![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)

![4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2794596.png)

![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)

![7-[(2-Chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2794604.png)

![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)